Bis(2-ethylhexyl) fumarate CAS number 141-02-6
Bis(2-ethylhexyl) fumarate CAS number 141-02-6
An In-depth Technical Guide to Bis(2-ethylhexyl) fumarate (B1241708) (CAS: 141-02-6)
This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) fumarate, also known as Dioctyl fumarate (DOF), a chemical compound with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and materials science, presenting detailed information on its properties, synthesis, applications, and safety profile.
Chemical and Physical Properties
Bis(2-ethylhexyl) fumarate is a diester of fumaric acid and 2-ethylhexanol.[1][2] It is a colorless to pale yellow, clear liquid with a faint or slight odor.[1][3][4][5] It is characterized by low volatility and is insoluble in water but soluble in organic solvents like ethanol, acetone, chloroform, and methanol.[3][4][6]
Table 1: Physical and Chemical Properties of Bis(2-ethylhexyl) fumarate
| Property | Value | Source(s) |
| CAS Number | 141-02-6 | [1][2][3][6] |
| Molecular Formula | C₂₀H₃₆O₄ | [1][2][6][7] |
| Molecular Weight | 340.50 g/mol | [2][7][8][9] |
| Appearance | Colorless to almost colorless clear liquid | [1][4][10] |
| Odor | Slight, mild | [1][6][10] |
| Melting Point | -58 °C | [5][6] |
| Boiling Point | 185 °C @ 0.7 kPa (5 mmHg) | [1][6] |
| 415 °C @ 760 mmHg | [8] | |
| Flash Point | 190 °C | [1][6] |
| Density / Relative Density | 0.94 g/cm³ | [1][6] |
| Vapor Pressure | 5.9 x 10⁻⁵ mmHg | [7][11] |
| Refractive Index (n20/D) | 1.458 | [6] |
| Water Solubility | Insoluble (1.19 mg/L at 20°C) | [1][3][6][10] |
| Solubility in Other Solvents | Soluble in ethanol, acetone, toluene (B28343), chloroform, methanol | [3][6][8] |
| LogP (n-octanol/water) | 7.94 | [6] |
Synthesis of Bis(2-ethylhexyl) fumarate
The primary method for synthesizing Bis(2-ethylhexyl) fumarate is through the direct esterification of fumaric acid with 2-ethylhexanol.[8][12] This reaction is typically catalyzed by an acid.[8][12] Another method is transesterification, which involves reacting an existing ester with 2-ethylhexanol.[12]
Experimental Protocol: Direct Esterification
While specific laboratory-scale protocols are not detailed in the provided results, a general procedure for the synthesis via direct esterification can be outlined based on established chemical principles.
Objective: To synthesize Bis(2-ethylhexyl) fumarate from fumaric acid and 2-ethylhexanol.
Materials:
-
Fumaric acid
-
2-Ethylhexanol (in molar excess, e.g., 2.1 to 3.5 molar ratio to fumaric acid)[13]
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like Amberlyst 36)[12][14]
-
Toluene (as a solvent and for azeotropic removal of water)[13]
-
Sodium bicarbonate or sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Reaction flask (e.g., three-necked round-bottom flask)
-
Dean-Stark apparatus or equivalent water separator[15]
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a reaction apparatus consisting of a three-necked flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a condenser.
-
Charging Reactants: Charge the flask with fumaric acid, 2-ethylhexanol, toluene, and the acid catalyst.[13]
-
Reaction: Heat the mixture to reflux.[13] The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC).[15] The reaction is continued for several hours (e.g., 2-7 hours) until completion.[13][15]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous acid catalyst was used, neutralize the excess acid by washing the organic layer with a sodium bicarbonate or sodium carbonate solution, followed by washing with water until the aqueous layer is neutral. If a heterogeneous catalyst was used, it can be removed by filtration.[13][14]
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the toluene and excess 2-ethylhexanol by distillation, initially at atmospheric pressure and then under reduced pressure (vacuum distillation), to obtain the purified Bis(2-ethylhexyl) fumarate product.[8][13]
Synthesis Workflow
Caption: Direct esterification workflow for Bis(2-ethylhexyl) fumarate synthesis.
Industrial Applications
Bis(2-ethylhexyl) fumarate is a versatile compound used across various industries due to its plasticizing, film-forming, and lubricating properties.[3][12][16]
Table 2: Key Applications of Bis(2-ethylhexyl) fumarate
| Application Area | Function | Mechanism of Action | Source(s) |
| Polymers (especially PVC) | Plasticizer | Reduces intermolecular forces between polymer chains, increasing flexibility and durability. | [3][8][12] |
| Paints & Coatings | Additive, Reactive Diluent | Enhances adhesion, flexibility, and durability by forming a protective thin film. | [3][4][12] |
| Adhesives | Component | Improves adhesion properties and flexibility. | [4][12] |
| Lubricants | Lubricant | Provides enhanced oxidative stability and lubrication. | [3] |
| Cosmetics & Personal Care | Emollient, Conditioning Agent | Acts as a skin conditioning agent. | [7][12][17] |
| Chemical Manufacturing | Chemical Intermediate | Serves as a starting material for other chemicals, such as surfactants. | [18][19] |
| Pharmaceuticals | Excipient (Investigational) | Investigated for use in drug formulations due to its compatibility. | [12] |
The demand for this compound is driven by growth in the construction, automotive, and paints and coatings industries.[16][19] It is also considered an alternative to some phthalate (B1215562) plasticizers.[19]
Application Logic Diagram
Caption: Relationship between properties and applications of Bis(2-ethylhexyl) fumarate.
Toxicology and Safety Information
Bis(2-ethylhexyl) fumarate is considered to have low acute toxicity.[3][8] However, it is classified as causing skin and serious eye irritation.[1][10] Proper handling and personal protective equipment are necessary.
Table 3: Toxicological Data
| Endpoint | Species | Route | Value | Source(s) |
| Acute Toxicity (LD50) | Rat | Oral | 29200 mg/kg | [1] |
| Rat | Oral | >2000 mg/kg | [8] | |
| Skin Irritation | Rabbit | Dermal | Irritant | [11] |
| Eye Irritation | - | - | Serious Irritant | [1][10] |
| Skin Sensitization | Guinea Pig | Dermal | Potential Sensitizer (based on similar compounds) | [7][11] |
| Genotoxicity | - | - | No data available | [1] |
| Carcinogenicity | - | - | No data available | [1] |
| Reproductive Toxicity | - | - | Expected to be low (based on similar compounds) | [11] |
Note: Much of the detailed toxicological data comes from studies on structurally similar compounds, like Bis(2-ethylhexyl) phthalate (DEHP), rather than Bis(2-ethylhexyl) fumarate itself. While DEHP has been studied extensively for reproductive toxicity and carcinogenicity, direct extrapolation of these specific mechanisms to the fumarate ester should be done with caution.[20][21][22][23]
Table 4: Safety and Handling
| Hazard Information | Precautionary Measures |
| Signal Word: Warning[1][10] | P264: Wash hands and face thoroughly after handling.[1] |
| Hazard Statements: | P280: Wear protective gloves, eye protection.[1] |
| H315: Causes skin irritation.[1][10] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| H319: Causes serious eye irritation.[1][10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from oxidizing agents.[1][10] |
Conclusion
Bis(2-ethylhexyl) fumarate (CAS 141-02-6) is a high-boiling, low-volatility liquid ester with significant utility as a plasticizer, coating additive, and lubricant. Its synthesis is straightforward, typically involving direct esterification. While it exhibits low acute toxicity, it requires careful handling due to its potential for skin and eye irritation. Its versatile properties ensure its continued importance in various industrial sectors, particularly as industries seek effective alternatives to certain regulated phthalates. Further research into its long-term toxicological profile and potential applications in specialized areas like pharmaceuticals could provide a more complete understanding of this compound.
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